Bienvenue dans la boutique en ligne BenchChem!

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenoxyacetamide

Regioisomerism Triazole chemistry Medicinal chemistry

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenoxyacetamide (CAS 2034406-98-7) is a synthetic small molecule belonging to the phenoxyacetamide class, distinguished by a 2H-1,2,3-triazol-2-yl substituent on a branched butan-2-amine scaffold. Its molecular formula is C15H20N4O2 with a molecular weight of 288.35 g/mol.

Molecular Formula C15H20N4O2
Molecular Weight 288.351
CAS No. 2034406-98-7
Cat. No. B2886863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenoxyacetamide
CAS2034406-98-7
Molecular FormulaC15H20N4O2
Molecular Weight288.351
Structural Identifiers
SMILESCC(C)C(CN1N=CC=N1)NC(=O)COC2=CC=CC=C2
InChIInChI=1S/C15H20N4O2/c1-12(2)14(10-19-16-8-9-17-19)18-15(20)11-21-13-6-4-3-5-7-13/h3-9,12,14H,10-11H2,1-2H3,(H,18,20)
InChIKeyLGRCYVOHXKRDOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenoxyacetamide (CAS 2034406-98-7): Structural Class and Physicochemical Baseline


N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenoxyacetamide (CAS 2034406-98-7) is a synthetic small molecule belonging to the phenoxyacetamide class, distinguished by a 2H-1,2,3-triazol-2-yl substituent on a branched butan-2-amine scaffold. Its molecular formula is C15H20N4O2 with a molecular weight of 288.35 g/mol [1]. Key computed physicochemical parameters include a boiling point of 574.3 °C at 760 mmHg, a flash point of 341.9 °C, and a density of 1.287 g/cm³ [1]. The compound features a topological polar surface area (TPSA) of approximately 78.9 Ų and a calculated logP (clogP) of approximately 0.45, indicating moderate hydrophilicity [1]. These properties position the compound as a fragment-like or lead-like scaffold suitable for further optimization in medicinal chemistry programs.

Why In-Class Phenoxyacetamide or Triazole Analogs Cannot Be Freely Substituted for N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenoxyacetamide


The 2H-1,2,3-triazol-2-yl substitution pattern is regioisomerically distinct from the more common 1H-1,2,3-triazol-1-yl configuration. These two regioisomers exhibit different dipole moments, hydrogen-bond acceptor profiles, and metabolic stability owing to the altered positioning of the nitrogen atoms within the heterocycle [1]. In drug discovery, small changes in regiochemistry can lead to orders-of-magnitude differences in target binding affinity and pharmacokinetic behavior. For example, within the NOTUM inhibitor series, benzotriazole regioisomers with N1- versus N2-methyl substitution displayed significantly divergent IC50 values [2]. Consequently, procurement or screening decisions must account for the specific 2H-triazole isomer; generic substitution with a 1H-triazole analog or a non-triazole phenoxyacetamide cannot be assumed to yield equivalent biological or pharmacological outcomes.

Quantitative Differentiation Evidence for N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenoxyacetamide Versus Closest Comparators


Regioisomeric Differentiation: 2H-1,2,3-Triazole vs. 1H-1,2,3-Triazole Substitution Pattern

The target compound carries the triazole ring at the 2H-1,2,3-triazol-2-yl position. Its closest available structural analog, N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-phenoxyacetamide, differs solely in the site of triazole attachment (N2 vs. N1). While no matched-pair biological data are publicly available for this specific scaffold, the two regioisomers are non-superimposable chemical entities with distinct electronic distributions and hydrogen-bonding capabilities [1]. The computed physicochemical properties of the target compound (clogP ~0.45, TPSA ~78.9 Ų) provide a necessary baseline upon which future comparative bioactivity data can be anchored [2]. Currently, the regioisomer-specific procurement of the 2H-triazole variant ensures chemical fidelity in screening campaigns where triazole attachment geometry is a critical variable.

Regioisomerism Triazole chemistry Medicinal chemistry

Physicochemical Property Differentiation: Thermal Stability and Volatility Profile

The target compound exhibits a computed boiling point of 574.3 °C at 760 mmHg and a flash point of 341.9 °C, with a density of 1.287 g/cm³ [1]. These values indicate high thermal stability and low volatility, making the compound suitable for long-term storage and handling under standard laboratory conditions. While directly comparable computed data for the 1H-triazole regioisomer are not available from authoritative public databases, the target compound's thermal parameters define a clear procurement specification: batches should be verified to meet or exceed these stability thresholds. This is particularly relevant when selecting compounds for high-temperature biological assays or for formulation studies requiring thermal processing.

Thermal stability Formulation science Compound storage

Phenoxyacetamide Class Benchmarking: NOTUM Inhibitory Activity Landscape

The phenoxyacetamide chemotype has been validated as a NOTUM inhibitor scaffold via X-ray crystallographic fragment screening. The parent fragment 2-phenoxyacetamide (compound 3) displayed a NOTUM IC50 of 33 μM [1]. Subsequent optimization yielded indazole 38 (IC50 0.032 μM) and isoquinoline 45 (IC50 0.085 μM), representing potency improvements of approximately 1000-fold and 390-fold over the initial fragment hit, respectively [1]. The target compound shares the phenoxyacetamide backbone but incorporates a unique 2H-1,2,3-triazol-2-yl substituent not explored in the published NOTUM series. This structural divergence opens the possibility of a distinct binding mode that may circumvent the metabolic instability challenges reported for the known NOTUM inhibitors, which were rapidly metabolized in an NADPH-independent manner [1].

NOTUM inhibition Wnt signaling Fragment-based drug discovery

Structural Novelty and Intellectual Property Differentiation

A comprehensive search of patent literature reveals that the specific scaffold combining a 2H-1,2,3-triazol-2-yl moiety with a phenoxyacetamide amide linkage on a branched butan-2-amine core does not appear in major patent families. Patent US-9321738-B2 covers N-alkyltriazole compounds as LPAR antagonists but focuses on 1H-1,2,3-triazol-4-yl and 3H-1,2,3-triazol-4-yl derivatives, not 2H-1,2,3-triazol-2-yl substitution [1]. Similarly, the NOTUM inhibitor patents (derived from the Atkinson et al. work) are centered on benzotriazole, indazole, and isoquinoline heterocycles [2]. This structural gap indicates that the target compound occupies unexplored chemical space, which may be advantageous for freedom-to-operate considerations and for generating novel composition-of-matter intellectual property.

Chemical novelty Intellectual property Scaffold hopping

Procurement-Driven Application Scenarios for N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenoxyacetamide


Fragment-Based Screening for NOTUM and Related Serine Hydrolases

Given the validated phenoxyacetamide pharmacophore for NOTUM inhibition (parent fragment IC50 33 μM) [1], the target compound serves as a structurally differentiated fragment for crystallographic or biochemical screening against NOTUM and other serine hydrolases. Its 2H-triazole moiety introduces a distinct hydrogen-bonding geometry compared to previously explored benzotriazole and indazole fragments, potentially revealing new binding modes or selectivity profiles.

Regioisomer-Controlled Chemical Biology Probe Development

In target engagement studies where triazole regioisomerism can influence probe binding kinetics, the target compound provides a chemically defined 2H-triazole standard. Procurement of this specific isomer ensures that observed biological effects can be unambiguously attributed to the 2H-substitution pattern, avoiding the confounding effects of regioisomeric mixtures [2].

Scaffold-Hopping and Lead Generation for LPAR Antagonist Programs

For programs targeting lysophosphatidic acid (LPA) receptors, the target compound represents a scaffold-hopping opportunity from the 1H-triazole LPAR antagonists described in US-9321738-B2 [3]. The 2H-triazole substitution may differentially modulate receptor subtype selectivity or pharmacokinetic properties.

Intellectual Property-Diverse Compound Library Expansion

For organizations building proprietary screening libraries, the target compound adds chemical diversity in a region of chemical space that appears under-represented in major patent families [3][4]. Its inclusion reduces the risk of IP encumbrance in hit-to-lead campaigns, a significant consideration for biotech and pharmaceutical procurement strategies.

Quote Request

Request a Quote for N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.